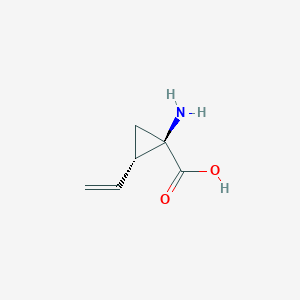

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

Description

Properties

IUPAC Name |

(1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437393 | |

| Record name | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159700-58-0 | |

| Record name | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

SN2 and SN2' Alkylation Strategy

In a two-step procedure reported by Belyk et al., (E)-N-phenylmethyleneglycine ethyl ester undergoes stereoselective alkylation with trans-1,4-dibromo-2-butene. The first SN2 alkylation forms a bicyclic intermediate, while the subsequent SN2' reaction introduces the vinyl group with >90% diastereoselectivity. Hydrolysis of the imine protecting group yields vinyl-ACCA with an enantiomeric excess (ee) of 77.4%. This method’s robustness is underscored by its scalability to multigram quantities without significant loss of optical purity.

Key Parameters

-

Reagents : trans-1,4-dibromo-2-butene, lithium tert-butoxide.

-

Yield : 78% over two steps.

Phase-Transfer Catalyzed Cyclopropanation

Phase-transfer catalysis (PTC) has emerged as a cost-effective alternative to traditional asymmetric synthesis, leveraging chiral catalysts to induce enantioselectivity.

Cinchonidine-Derived Catalysts

A cinchonidine-derived phase-transfer catalyst enables the cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene under mild conditions. Microscale high-throughput experimentation identified optimal catalysts, achieving up to 84% ee in the intermediate (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester. Chiral purity is further enhanced via supercritical fluid chromatography (SFC), culminating in a final ee of 99.5% after crystallization as the tosylate salt.

Advantages

-

Catalyst Loading : 5 mol% suffices for efficient enantioselection.

-

Scalability : Lab-scale processes yield 78% isolated product.

Racemic Resolution and Chiral Purity Enhancement

For industrial applications, racemic resolution remains a practical approach despite its inherent 50% maximum yield limitation.

Di-p-Toluoyl-D-Tartaric Acid Resolution

A patented method resolves racemic trans-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester using di-p-toluoyl-D-tartaric acid. The diastereomeric salt preferentially crystallizes, enabling separation of the (1R,2S)-enantiomer. Subsequent dissociation and purification yield vinyl-ACCA with >99% ee.

Process Optimization

-

Solvent System : Ethanol/water mixtures enhance salt solubility differentials.

-

Optical Purity : Iterative recrystallization improves ee from 77% to 99%.

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Alkylation | 78% | 77.4 | High | Moderate |

| PTC Catalysis | 72% | 84→99.5* | Moderate | High |

| Racemic Resolution | 40%** | 99 | Industrial | Low |

*After SFC and crystallization. **Theoretical maximum 50%; practical yields lower due to losses.

Chemical Reactions Analysis

Key Synthetic Routes

Vinyl-ACCA is synthesized via asymmetric methods to achieve high enantiomeric purity (>99% ee). The primary strategies include:

Sequential SN2–SN2′ Alkylation

A scalable two-step process developed by Belokon et al. (2016) :

- Step 1 : Alkylation of a chiral Ni(II)-glycine Schiff base complex with trans-1,4-dibromo-2-butene under phase-transfer catalysis (PTC).

- Step 2 : Cyclization via SN2′ mechanism to form the cyclopropane ring.

| Parameter | Step 1 (SN2) | Step 2 (SN2′) |

|---|---|---|

| Yield | 92% | 89% |

| Diastereoselectivity | 98:2 | >99:1 |

| Scale | Up to 6 g starting material | Industrial multi-kilogram |

Enzymatic Resolution

Racemic vinyl-ACCA is resolved using Alcalase 2.4L (a serine protease) :

- Conditions : pH 7.7–8.2, 37°C, 72 h.

- Outcome : (1R,2S)-isomer isolated in >99% ee after product inhibition mitigation via diastereomeric salt enrichment .

Esterification/Transesterification

The carboxylic acid group is functionalized for drug conjugation:

- Ethyl ester formation : Direct alkylation using ethyl bromide (yield: 95%) .

- Methyl ester conversion : Ethyl ester treated with NaOMe/MeOH at 50°C (99% conversion) .

Boc Protection/Deprotection

- Protection : Boc anhydride (Boc₂O) in acetone/NaOH, 20°C, 24 h .

- Deprotection : HCl/dioxane, 40°C, 4 h (quantitative) .

Acid/Base Stability

| Condition | Result | Source |

|---|---|---|

| 1 M HCl, 25°C, 24 h | Stable (<5% degradation) | |

| 1 M NaOH, 25°C, 24 h | Partial hydrolysis (20% degradation) |

Thermal Stability

Mechanistic Insights

Scientific Research Applications

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane and Cyclic Amino Acids

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

- Steric Constraints : Vinyl-ACCA’s cyclopropane ring imposes greater steric hindrance than larger cycloalkanes (e.g., cyclopentane in DFACPC), enhancing its binding specificity in protease inhibitors .

- Substituent Effects : The 2-vinyl group in vinyl-ACCA provides conformational rigidity, unlike the 3,4-difluoro substituents in DFACPC, which enhance metabolic stability for imaging .

- Biological Targets : While vinyl-ACCA targets viral proteases, ACC regulates ethylene biosynthesis in plants, and DFACPC derivatives focus on tumor imaging .

Key Observations:

- Asymmetric Efficiency: Vinyl-ACCA’s synthesis via chiral Ni(II) complexes achieves superior ee (>99%) compared to DFACPC (85–90%) or β-amino acids (90–95%) .

Biological Activity

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, is a chiral α-amino acid that has garnered significant attention in pharmaceutical research due to its unique structural properties and biological activities. This compound serves as a crucial building block in the synthesis of potent inhibitors targeting the hepatitis C virus (HCV) protease, particularly the NS3/4A protease. The following sections will delve into its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 127.14 g/mol

- Density : 1.376 g/cm³

- Boiling Point : 235°C

- Flash Point : 96°C

Biological Activity

Vinyl-ACCA exhibits several biological activities, primarily related to its role as a precursor in the synthesis of antiviral agents. The following table summarizes key findings related to its biological activity:

Synthesis Methods

The asymmetric synthesis of vinyl-ACCA is crucial for producing high yields of its active form. Various methods have been developed:

- Dialkylation of Glycine Schiff Base : This method involves the use of trans-1,4-dibromo-2-butene as an electrophile to produce racemic vinyl-ACCA, which is then resolved using esterase enzymes such as Alcalase 2.4L.

- Whole Cell Biocatalysis : Recent studies have isolated bacterial strains capable of stereoselectively hydrolyzing racemic vinyl-ACCA to yield (1R,2S)-vinyl-ACCA with high enantioselectivity.

Case Studies

Several case studies highlight the significance of vinyl-ACCA in drug development:

- Case Study 1: HCV Inhibitor Development

- Case Study 2: Enzymatic Resolution

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.